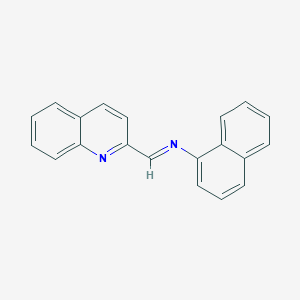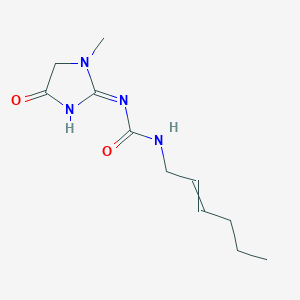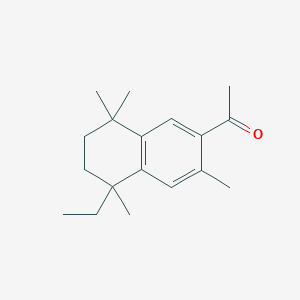![molecular formula C17H20ClNO2Si B14370332 Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate CAS No. 90100-94-0](/img/structure/B14370332.png)
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is an organic compound that features a unique combination of functional groups, including a carbamate, a chlorophenyl group, and a dimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate typically involves the reaction of ethyl phenylcarbamate with a chlorophenyl dimethylsilyl reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. Purification of the product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylcarbamates.
Applications De Recherche Scientifique
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silyl group can provide steric protection, while the carbamate moiety may interact with active sites in proteins. The chlorophenyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl phenylcarbamate: Lacks the silyl and chlorophenyl groups, resulting in different chemical properties and reactivity.
4-Chlorophenyl dimethylsilyl ether: Contains the silyl and chlorophenyl groups but lacks the carbamate moiety.
Dimethylsilyl phenylcarbamate: Similar structure but without the chlorophenyl group.
Uniqueness
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the silyl group provides steric protection and stability, while the chlorophenyl group offers additional reactivity and potential biological activity.
Propriétés
Numéro CAS |
90100-94-0 |
|---|---|
Formule moléculaire |
C17H20ClNO2Si |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
ethyl N-[(4-chlorophenyl)-dimethylsilyl]-N-phenylcarbamate |
InChI |
InChI=1S/C17H20ClNO2Si/c1-4-21-17(20)19(15-8-6-5-7-9-15)22(2,3)16-12-10-14(18)11-13-16/h5-13H,4H2,1-3H3 |
Clé InChI |
ZEYRRCFNMCQPOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

